2-Methoxy-3-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . For instance, 3-bromo-2-methoxytoluene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of 2-Methoxy-3-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3-methyl-1,1’-biphenyl.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-Methoxy-3-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to intercalate with DNA or interact with enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the methyl group at the third position.
3-Methylbiphenyl: Lacks the methoxy group at the second position.
2-Methoxy-4-methyl-1,1’-biphenyl: Has the methyl group at the fourth position instead of the third.
Uniqueness
2-Methoxy-3-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methoxy-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-10-13(14(11)15-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
HHABEJRLPMQDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.